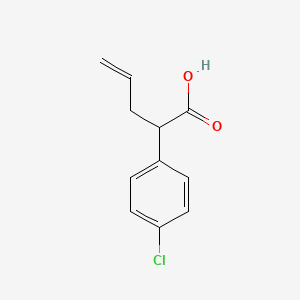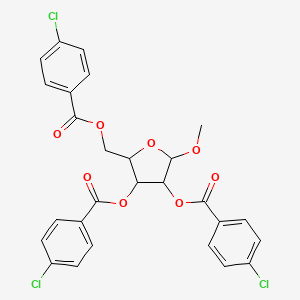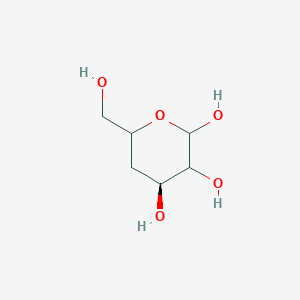
(4S)-6-(hydroxymethyl)oxane-2,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-6-(hydroxymethyl)oxane-2,3,4-triol is a chemical compound with a unique structure that includes a six-membered oxane ring with hydroxymethyl and triol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-(hydroxymethyl)oxane-2,3,4-triol typically involves the use of starting materials that contain the necessary functional groups. One common method involves the protection of hydroxyl groups followed by selective functionalization and deprotection steps. The reaction conditions often include the use of protecting groups such as acetals or silyl ethers, and reagents like lithium aluminum hydride for reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic synthesis. These methods are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
(4S)-6-(hydroxymethyl)oxane-2,3,4-triol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (4S)-6-(hydroxymethyl)oxane-2,3,4-triol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its hydroxymethyl and triol groups make it a candidate for studying carbohydrate metabolism and related processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.
Industry
In industrial applications, this compound is used in the production of polymers and other materials. Its functional groups allow for cross-linking and other chemical modifications, making it valuable in materials science.
作用機序
The mechanism of action of (4S)-6-(hydroxymethyl)oxane-2,3,4-triol involves its interaction with various molecular targets and pathways. The hydroxymethyl and triol groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the biological context.
類似化合物との比較
Similar Compounds
- (2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
- (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{[(1R,3S,6S)-1,5,5-trimethyl-6-oxane-3,4,5-triol
Uniqueness
(4S)-6-(hydroxymethyl)oxane-2,3,4-triol is unique due to its specific stereochemistry and functional groups. While similar compounds may share some structural features, the exact arrangement of atoms and functional groups in this compound gives it distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C6H12O5 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
(4S)-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3?,4-,5?,6?/m0/s1 |
InChIキー |
HDEMQQHXNOJATE-NKEXCQMJSA-N |
異性体SMILES |
C1[C@@H](C(C(OC1CO)O)O)O |
正規SMILES |
C1C(OC(C(C1O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
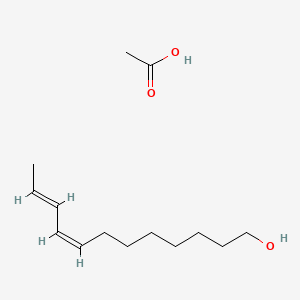
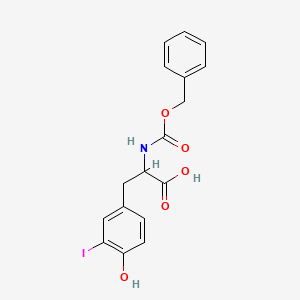
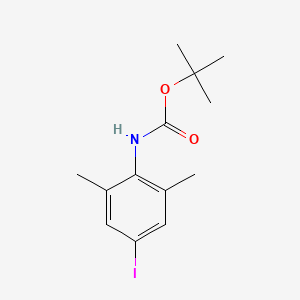
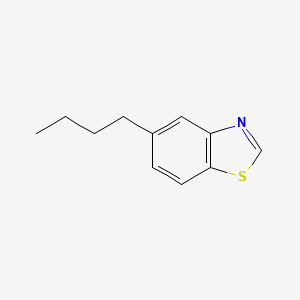
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
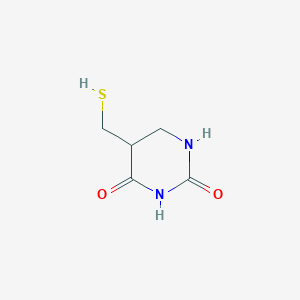

![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
